molecular formula C9H10FN3 B13215278 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B13215278
M. Wt: 179.19 g/mol
InChI Key: UNDPCLJLAAZLGO-UHFFFAOYSA-N
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Description

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural difference contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H10FN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)

InChI Key

UNDPCLJLAAZLGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)F

Origin of Product

United States

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